

An In-depth Technical Guide to the Spectral Data of (Butylamino)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Butylamino)acetonitrile

Cat. No.: B146144

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(butylamino)acetonitrile**, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **(butylamino)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.51	s	2H	N-CH ₂ -CN
2.64	t	2H	CH ₂ -NH
1.48	p	2H	CH ₂ -CH ₂ -NH
1.35	h	2H	CH ₂ -CH ₃
0.92	t	3H	CH ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
117.7	CN
50.1	CH ₂ -NH
37.1	N-CH ₂ -CN
31.7	CH ₂ -CH ₂ -NH
20.4	CH ₂ -CH ₃
13.9	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, Broad	N-H Stretch
2958, 2932, 2872	Strong	C-H Stretch (Aliphatic)
2245	Medium	C \equiv N Stretch (Nitrile)
1466	Medium	C-H Bend (CH ₂)
1128	Medium	C-N Stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
112	5	$[M]^+$ (Molecular Ion)
83	100	$[M - C_2H_5]^+$
56	60	$[C_4H_8]^+$
44	85	$[C_2H_6N]^+$
41	40	$[C_3H_5]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

1H and ^{13}C NMR

- **Sample Preparation:** A sample of approximately 10-20 mg of **(butylamino)acetonitrile** was dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra were recorded on a 400 MHz NMR spectrometer.
- **1H NMR Acquisition:** Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and a total of 1024 scans. Proton decoupling was applied during the acquisition.
- **Referencing:** Chemical shifts were referenced to the residual solvent peak of $CDCl_3$ ($\delta = 7.26$ ppm for 1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

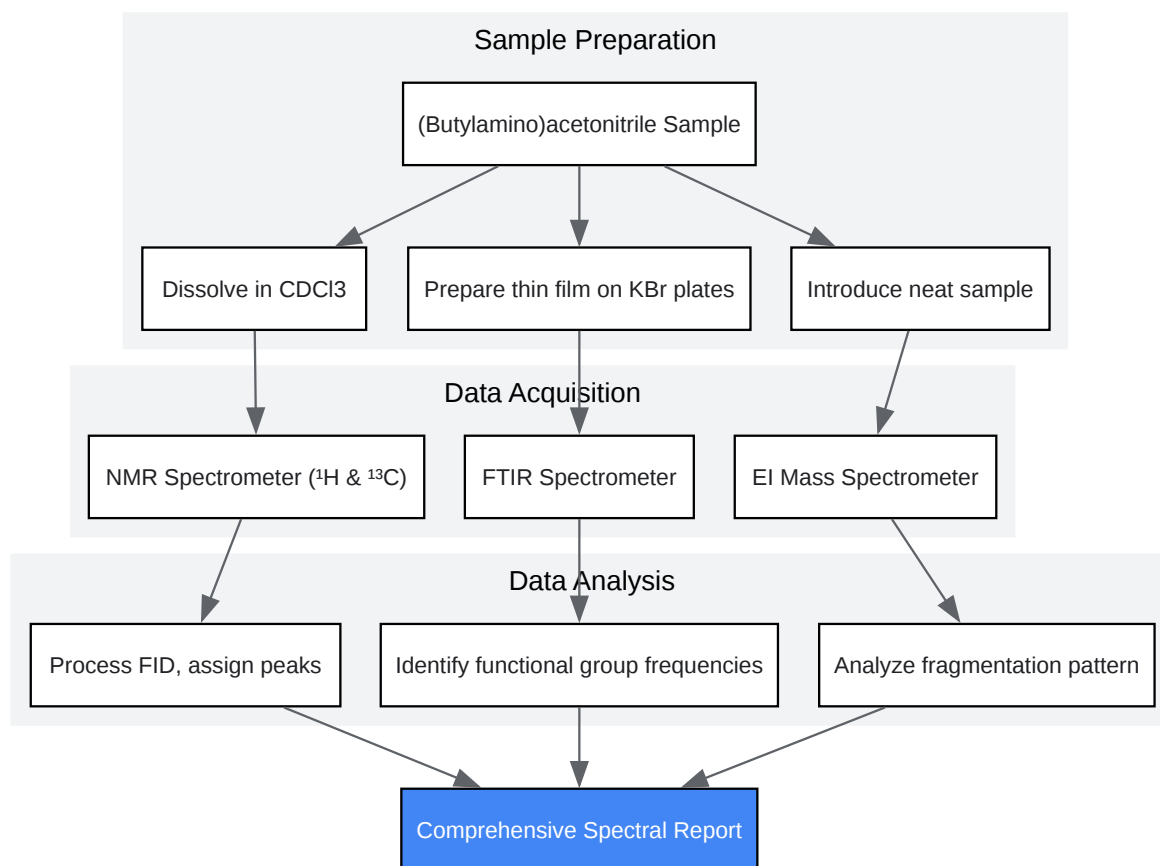
- **Sample Preparation:** A thin film of neat **(butylamino)acetonitrile** was prepared between two potassium bromide (KBr) salt plates.
- **Instrumentation:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum was acquired over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The volatile liquid sample of **(butylamino)acetonitrile** was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) inlet.
- **Instrumentation:** An electron ionization (EI) mass spectrometer was used for analysis.
- **Ionization:** The sample was ionized using a 70 eV electron beam.
- **Mass Analysis:** The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of **(butylamino)acetonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of (Butylamino)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146144#butylamino-acetonitrile-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b146144#butylamino-acetonitrile-spectral-data-nmr-ir-ms)

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